N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14810318
InChI: InChI=1S/C19H16BrN3O3/c1-26-16-7-5-13(6-8-16)17-9-10-19(25)23(22-17)12-18(24)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,24)
SMILES:
Molecular Formula: C19H16BrN3O3
Molecular Weight: 414.3 g/mol

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC14810318

Molecular Formula: C19H16BrN3O3

Molecular Weight: 414.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C19H16BrN3O3
Molecular Weight 414.3 g/mol
IUPAC Name N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C19H16BrN3O3/c1-26-16-7-5-13(6-8-16)17-9-10-19(25)23(22-17)12-18(24)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key SBNBWACIHJAROP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br

Introduction

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the pyridazinone class. This compound features a bromophenyl group, a methoxyphenyl moiety, and a pyridazinone core, which are crucial for its pharmacological properties. Despite the lack of specific information on this exact compound in the provided sources, similar compounds within the pyridazinone class have shown significant biological activities, including potential anticancer and anti-inflammatory effects.

Synthesis

The synthesis of compounds within the pyridazinone class often involves multi-step reactions. These processes typically start with commercially available precursors and involve transformations such as condensation reactions, halogenation, and amidation. The specific synthesis route for N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would likely follow a similar pattern, requiring careful optimization of reaction conditions to achieve high yields and purity.

Comparison with Similar Compounds

Similar compounds in the pyridazinone class exhibit a range of biological activities depending on their substituents. For example:

Compound NameStructural FeaturesUnique Aspects
N-(4-bromophenyl)-2-acetamido-4-methylpyridazinoneContains a bromophenyl group and a methyl substituentDifferent substitution pattern may affect biological activity
2-Arylacetamido-PyridazinonesGeneral class with varying aryl groupsBroad range of biological activities depending on substituents
N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamideContains fluorine instead of bromineMay exhibit different reactivity due to fluorine's electronegativity

These comparisons highlight the importance of structural variations in determining the biological properties of pyridazinone derivatives.

Future Research Directions

Given the potential biological activities of pyridazinone compounds, further research on N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is warranted. This should include in-depth studies on its pharmacokinetics, pharmacodynamics, and interaction with biological targets. Additionally, structure-activity relationship (SAR) studies could provide insights into how modifications of the compound's structure affect its biological activity, potentially leading to the development of more potent derivatives.

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